molecular formula C6H13ClFNO2S B6602158 [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride CAS No. 2138199-04-7

[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride

Cat. No.: B6602158
CAS No.: 2138199-04-7
M. Wt: 217.69 g/mol
InChI Key: JHKZKHUTTOATBN-IBTYICNHSA-N
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Description

[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common approach is to start with a cyclopentyl derivative, which undergoes a series of reactions to introduce the amino group and the methanesulfonyl fluoride moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methanesulfonyl fluoride groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride include:

  • [(1S,3R)-3-aminocyclopentyl]methanesulfonyl chloride
  • [(1S,3R)-3-aminocyclopentyl]methanesulfonyl bromide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2138199-04-7

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)4-5-1-2-6(8)3-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1

InChI Key

JHKZKHUTTOATBN-IBTYICNHSA-N

SMILES

C1CC(CC1CS(=O)(=O)F)N.Cl

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)F)N.Cl

Canonical SMILES

C1CC(CC1CS(=O)(=O)F)N.Cl

Origin of Product

United States

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